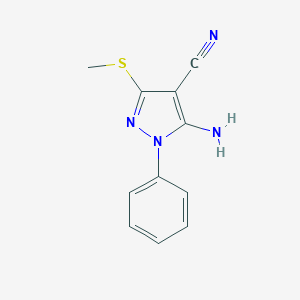

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

概要

説明

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with various reagents. One common method includes the use of acid anhydrides, acid chlorides, and phenyl dithiocarbamates . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

化学反応の分析

Types of Reactions

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or amines.

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research has indicated that 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile exhibits potential anticancer properties. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

2. Antimicrobial Properties

This compound has shown antimicrobial activity against several bacterial strains. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

3. Anti-inflammatory Effects

In preclinical studies, this compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .

Synthetic Utility

1. Building Block in Organic Synthesis

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions, facilitating the development of new pharmaceuticals and agrochemicals .

2. Precursor for Pyrazolo[1,5-a]pyrimidines

This compound can be used as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which have demonstrated a range of biological activities including antitumor and anti-inflammatory effects . The microwave-assisted synthesis techniques utilizing this compound have shown improved yields and reduced reaction times.

Industrial Applications

1. Agrochemical Development

Due to its biological activity, this compound is being explored for use in developing new agrochemicals. Its ability to act as a fungicide or herbicide could provide an environmentally friendly alternative to traditional chemicals used in agriculture .

2. Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new polymers or composites with enhanced thermal stability and mechanical strength .

Case Studies

作用機序

The mechanism of action of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation . Additionally, it may interact with various receptors and signaling pathways involved in cell proliferation and apoptosis.

類似化合物との比較

Similar Compounds

3-Amino-5-Methylisoxazole: Known for its use in heterocyclizations involving pyruvic acids.

5-Amino-3-Methyl-1-Phenylpyrazole: Used in the synthesis of heteroaromatic pyrazolopyridines.

Uniqueness

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group, in particular, contributes to its unique pharmacological properties, making it a valuable compound for further research and development.

生物活性

5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 5346-56-5) is a compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H10N4S

- Molecular Weight : 198.22 g/mol

- CAS Number : 5346-56-5

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with a pyrazole moiety showed cytotoxic effects against several cancer cell lines including H460, A549, and HT-29. The mechanism often involves apoptosis induction and inhibition of anti-apoptotic proteins .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A549 | 193.93 | |

| Other Pyrazole Derivative | HCT116 | <200 | |

| Standard Control (5-Fluorouracil) | A549 | 371.36 |

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have indicated that certain derivatives exhibit higher COX inhibition compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making them candidates for further development in treating infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the intrinsic pathway, affecting mitochondrial function and promoting the release of cytochrome c.

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators like prostaglandins.

- Antimicrobial Action : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Anticancer Effects : A study published in Nature reported that a series of pyrazole derivatives exhibited varying degrees of cytotoxicity against lung and colorectal cancer cell lines, with some derivatives outperforming traditional chemotherapeutics .

- Anti-inflammatory Research : Another study focused on the synthesis of new pyrazole compounds that demonstrated significant anti-inflammatory activity in animal models, suggesting potential for development as non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

IUPAC Name |

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOQJYJHSDCILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353099 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59334-11-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。